molecular formula C19H18N2O3S2 B2662838 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681170-53-6

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2662838
M. Wt: 386.48
InChI Key: XIWQALPHPYMIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole is a heterocyclic compound, and its derivatives are known to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of benzothiazole sulfonamides, which is a class of compounds that includes the compound , can start from simple commercially available building blocks. These include benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various techniques. For example, the length of the Csp2—S bond is significantly shorter than that of the Csp3—S bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors. For instance, the molecular weight of a similar compound, 6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, is 391.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . Its rotatable bond count is 4 .

Scientific Research Applications

Biological Activities of Synthesized Phenothiazines

Recent investigations have highlighted the promising biological activities of new phenothiazine derivatives, including over 50 main structures with a variety of substituents. These derivatives exhibit significant antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. The activities result from interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics facilitating membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011).

Antioxidant Capacity Assays

The ABTS/PP decolorization assay is a prevalent method for evaluating antioxidant capacity, crucial for understanding how antioxidants, particularly phenolic nature, interact with ABTS radicals. This understanding is fundamental for the development of antioxidants with specific applications in preventing oxidative stress-related diseases (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Importance of Benzothiazole Derivatives

Benzothiazole and its derivatives are highlighted for their varied pharmacological activities, making them integral in medicinal chemistry. These activities include anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The versatility and efficacy of benzothiazole derivatives underscore their potential as a foundation for developing new therapeutic agents (Bhat & Belagali, 2020).

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-26(23,24)15-8-9-16-17(11-15)25-19(20-16)21-18(22)14-7-6-12-4-2-3-5-13(12)10-14/h6-11H,2-5H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWQALPHPYMIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.